molecular formula C23H26N2O5 B267275 N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

Numéro de catalogue B267275
Poids moléculaire: 410.5 g/mol
Clé InChI: CJBSKWBXZWKODC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as MLN8054, is a small molecule inhibitor that targets the aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division. MLN8054 has been extensively studied for its potential use in cancer therapy due to its ability to inhibit aurora A kinase, which is overexpressed in many types of cancer.

Mécanisme D'action

N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide works by inhibiting aurora A kinase, which is a key regulator of cell division. Aurora A kinase is overexpressed in many types of cancer, and its overexpression is associated with poor prognosis and resistance to chemotherapy. By inhibiting aurora A kinase, N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide disrupts cell division and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide also inhibits the formation of microtubules, which are essential for cell division. In addition, N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to reduce the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins in cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide in lab experiments is its specificity for aurora A kinase. N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide does not inhibit aurora B kinase, which is important for maintaining chromosome stability during cell division. This specificity reduces the risk of off-target effects and makes N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide a valuable tool for studying the role of aurora A kinase in cancer.
One limitation of using N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide in lab experiments is its low solubility in water. This can make it difficult to administer to cells in culture or in animal models. However, this limitation can be overcome by using appropriate solvents or formulations.

Orientations Futures

There are several future directions for research on N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide. One area of interest is the development of N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide analogs with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict response to N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide in cancer patients. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide in cancer patients.

Méthodes De Synthèse

The synthesis of N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide involves several steps, including the reaction of 4-bromo-2-fluoroaniline with 4-(4-morpholinylcarbonyl)phenylboronic acid to form an intermediate compound. The intermediate compound is then reacted with 4-(tetrahydro-2-furanylmethoxy)benzaldehyde to form N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide.

Applications De Recherche Scientifique

N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied for its potential use in cancer therapy. In preclinical studies, N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to inhibit the growth of various types of cancer cells, including breast, colon, lung, and pancreatic cancer cells. N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has also been shown to enhance the efficacy of other anticancer drugs, such as taxanes and gemcitabine.

Propriétés

Nom du produit

N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

Formule moléculaire

C23H26N2O5

Poids moléculaire

410.5 g/mol

Nom IUPAC

N-[4-(morpholine-4-carbonyl)phenyl]-4-(oxolan-2-ylmethoxy)benzamide

InChI

InChI=1S/C23H26N2O5/c26-22(17-5-9-20(10-6-17)30-16-21-2-1-13-29-21)24-19-7-3-18(4-8-19)23(27)25-11-14-28-15-12-25/h3-10,21H,1-2,11-16H2,(H,24,26)

Clé InChI

CJBSKWBXZWKODC-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N4CCOCC4

SMILES canonique

C1CC(OC1)COC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N4CCOCC4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.